Fexinidazole is a 5-nitroimidazole compound that belongs to the nitroheterocyclic group. [, , ] It acts as a prodrug, meaning it is metabolized in the body into active metabolites that exert the desired therapeutic effect. [, ] Fexinidazole was initially developed as a broad-spectrum antimicrobial drug but was later rediscovered for its potent antiparasitic activity, particularly against trypanosomatid parasites. [, ] This rediscovery has led to its development as a treatment for neglected tropical diseases.
Synthesis Analysis
The synthesis of Fexinidazole involves a multi-step procedure starting from commercially available potassium [14C]cyanide. [] One method involves reacting 2-hydroxymethyl-1-methyl-5-nitro-imidazole with methanesulfonyl chloride in the presence of pulverulent alkali metal carbonate in an anhydrous organic solvent. [] This is followed by the addition of 4-methylthio-phenol to the reaction medium. Fexinidazole is then separated as its hydrochloride salt and optionally purified. [] Deuterium-labeled Fexinidazole and its metabolites have also been synthesized for use as internal standards in analytical techniques like liquid chromatography-mass spectrometry. []
Molecular Structure Analysis
While specific structural data is not provided in the abstracts, Fexinidazole is a 2-substituted 5-nitroimidazole. [, , ] This means it has a nitro group (-NO2) attached to the fifth carbon atom and a variable substituent at the second carbon atom of the imidazole ring. The specific substituent at the second position plays a crucial role in determining its pharmacological properties.
Chemical Reactions Analysis
Fexinidazole undergoes metabolic reactions in vivo, primarily oxidation, to form two major active metabolites: Fexinidazole sulfoxide and Fexinidazole sulfone. [, , ] These metabolites exhibit potent antiparasitic activity and contribute significantly to the overall efficacy of Fexinidazole. The reduction of the nitro group in Fexinidazole and its metabolites by parasitic nitroreductases is crucial for its mechanism of action. [, , ]
Applications
Human African Trypanosomiasis (HAT): Fexinidazole has demonstrated efficacy against both stages of HAT caused by Trypanosoma brucei gambiense and is the first all-oral treatment for this disease. [, , , ] It offers significant advantages over existing treatments due to its oral administration, shorter treatment duration, and improved safety profile. [, , , ]
Visceral Leishmaniasis: Fexinidazole has shown potential as an oral treatment for visceral leishmaniasis caused by Leishmania donovani. [] In mouse models, it effectively suppressed infection comparable to existing treatments. []
Chagas Disease: Fexinidazole displays activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [, , ] It has demonstrated efficacy against various strains of T. cruzi, including those resistant to current treatments. [, ]
Other Parasitic Infections: Studies have shown the potential of Fexinidazole and its metabolites against other parasites like Giardia lamblia, Entamoeba histolytica, and Helicobacter pylori. [, , ] Fexinidazole exhibits potent activity against metronidazole-resistant strains of Giardia lamblia, highlighting its potential as an alternative treatment option. []
Future Directions
Drug Resistance: Further research is needed to understand the mechanisms of resistance to Fexinidazole and develop strategies to mitigate the emergence and spread of resistance. [, , ] This includes investigating the genetic basis of resistance, identifying potential biomarkers for resistance surveillance, and exploring combination therapies to minimize the likelihood of resistance development. [, ]
Treatment Optimization: Research should focus on optimizing Fexinidazole treatment regimens for different parasitic diseases. This includes exploring shorter treatment durations, alternative dosing strategies, and combination therapies to improve efficacy and minimize side effects. [, , ]
New Applications: Given its broad-spectrum antiparasitic activity, exploring the potential of Fexinidazole against other parasitic diseases, including those co-endemic with HAT, leishmaniasis, and Chagas disease, is warranted. [, , ]
Drug Delivery Systems: Investigating novel drug delivery systems, such as nanoparticles or liposomes, to improve Fexinidazole's bioavailability and target delivery to specific tissues could enhance its efficacy and reduce potential side effects. []
Understanding the Mechanism of Action: Despite promising results, a complete understanding of the mechanism of action of Fexinidazole and its metabolites in different parasites is still lacking. Further research to elucidate the precise mechanisms, including the identification of specific molecular targets, will be crucial for developing more effective and targeted therapies. [, , ]
Related Compounds
Fexinidazole Sulfoxide
Compound Description: Fexinidazole Sulfoxide is a key active metabolite of Fexinidazole. [, , , ] It demonstrates potent trypanocidal activity, contributing significantly to the therapeutic effect of Fexinidazole. [, , ] Studies indicate Fexinidazole Sulfoxide reaches high concentrations in the blood and brain tissue, playing a crucial role in Fexinidazole's efficacy against both the blood and central nervous system stages of trypanosomiasis. [, ]
Relevance to Fexinidazole: Fexinidazole Sulfoxide is a direct metabolite of Fexinidazole, formed through oxidative metabolism. [, , ] While Fexinidazole itself exhibits trypanocidal activity, its efficacy is largely attributed to its active metabolites, particularly Fexinidazole Sulfoxide and Fexinidazole Sulfone. [, , ]
Fexinidazole Sulfone
Compound Description: Fexinidazole Sulfone is another major active metabolite of Fexinidazole, considered even more potent than the parent compound and Fexinidazole Sulfoxide against trypanosomes. [, , , ] Similar to Fexinidazole Sulfoxide, it exhibits high bioavailability and readily crosses the blood-brain barrier, contributing to its effectiveness in treating the late-stage central nervous system involvement in trypanosomiasis. [, ]
Relevance to Fexinidazole: Fexinidazole Sulfone is a direct metabolite of Fexinidazole, produced through further oxidation of Fexinidazole Sulfoxide. [, , ] It is considered the most active metabolite of Fexinidazole, playing a major role in its overall trypanocidal activity. [, , ]
Nifurtimox
Compound Description: Nifurtimox is a nitroheterocyclic drug used in combination with Eflornithine as the standard treatment for late-stage Human African Trypanosomiasis caused by Trypanosoma brucei gambiense. [, , , ] It is believed to act through the generation of reactive oxygen species and free radicals, ultimately damaging parasite DNA. [, ]
Relevance to Fexinidazole: Both Nifurtimox and Fexinidazole belong to the nitroheterocyclic class of compounds and share a similar mechanism of action involving reductive activation by the parasite's type I nitroreductase (NTR) enzyme. [, , , ] This shared mechanism raises concerns about potential cross-resistance, where resistance to one drug could lead to reduced susceptibility to the other. [, ]
Benznidazole
Compound Description: Benznidazole is a nitroheterocyclic drug used as the standard treatment for Chagas disease, caused by Trypanosoma cruzi. [, , ] Its mechanism of action is not fully understood but is believed to involve the generation of reactive metabolites that damage parasite DNA. [, ]
Relevance to Fexinidazole: Like Nifurtimox, Benznidazole belongs to the nitroheterocyclic class and shares a similar mechanism of action with Fexinidazole, potentially leading to cross-resistance. [, , ] This shared mechanism, coupled with Fexinidazole's demonstrated activity against T. cruzi, suggests that Fexinidazole could be a potential alternative treatment option for Chagas disease. [, , ]
(R)-PA-824
Compound Description: (R)-PA-824 is an enantiomer of the antitubercular drug PA-824, initially developed for treating tuberculosis. [] While inactive against Mycobacterium tuberculosis, (R)-PA-824 displays potent parasiticidal activity against Leishmania donovani, the causative agent of visceral leishmaniasis. []
(S)-PA-824
Compound Description: (S)-PA-824 is the enantiomer of (R)-PA-824 and the active form of PA-824 against Mycobacterium tuberculosis. [] Interestingly, it also exhibits potent parasiticidal activity against Leishmania donovani, although it is less potent than (R)-PA-824 in leishmania-infected macrophages. []
Relevance to Fexinidazole: Similar to (R)-PA-824, (S)-PA-824 shows activity against Leishmania donovani and its mechanism of action does not seem to involve the leishmania nitroreductase. [] While (S)-PA-824 is less potent against Leishmania than (R)-PA-824, it might still offer some benefits in combination therapy with Fexinidazole due to its distinct mechanism of action. []
Metronidazole
Compound Description: Metronidazole is a nitroimidazole drug widely used to treat various protozoan infections, including giardiasis, amebiasis, and trichomoniasis. [] It acts as a prodrug, requiring reductive activation within the anaerobic environment of the target parasites. []
Relevance to Fexinidazole: Both Metronidazole and Fexinidazole belong to the nitroimidazole class of compounds and share a reliance on reductive activation for their antiparasitic activity. [, ] While Metronidazole is already a clinically used drug, Fexinidazole and its metabolites have shown greater potency against certain parasites like Giardia lamblia and Entamoeba histolytica. [] This enhanced activity, coupled with Fexinidazole's favorable pharmacokinetic properties, positions it as a potential alternative to Metronidazole, particularly against metronidazole-resistant strains. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fenlean, also known as FLZ, is currently in phase I trials by Institute of Materia Medica, Chinese Academy of Medical Science as a potential treatment of Parkinson's disease.
(-)-Fenfluramine hydrochloride is a centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. (-)-Fenfluramine hydrochloride is discontinued (DEA controlled substance).
Fenleuton is a 5-lipoxygenase inhibitor that may be used as a bronchodilator. It could be a mediators in the treatment of COPD, particularly in equine COPD as has been investigated.
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea is a member of ureas. Fenobam is under investigation in clinical trial NCT00637221 (Open Label Study Investigating Safety and Efficacy of Fenobam anhydrous 50 mg - 150 mg on Prepulse Inhibition Tests and Continuous Performance Tasks, Adults With Fragile X Syndrome).
Fenmetozole HCl is an antagonist of the actions of ethanol, attenuating the ethanol-induced reduction in cerebellar cyclic guanosine monophosphate (cGMP) content, but significantly elevating cGMP levels when given alone.
Fenofibric acid is a monocarboxylic acid that is 2-methylpropanoic acid substituted by a 4-(4-chlorobenzoyl)phenoxy group at position 2. It is a metabolite of the drug fenofibrate. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a chlorobenzophenone, a monocarboxylic acid and an aromatic ketone. Fenofibric acid is a lipid-lowering agent that is used in severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia. It works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol. Due to its high hydrophilicity and poor absorption profile, prodrug ,[fenofibrate], and other conjugated compounds of fenofibric acid, such as choline fenofibrate, have been developed for improved solubility, gastrointestinal absorption, and bioavailability, and more convenient administration. Fenofibric acid is a Peroxisome Proliferator Receptor alpha Agonist. Fenofibric Acid is the active form of fenofibrate, a synthetic phenoxy-isobutyric acid derivate with antihyperlipidemic activity. See also: Fenofibrate (active moiety of); Choline Fenofibrate (active moiety of).
Fenoldopam mesylate is a benzazepine. Fenoldopam Mesylate is the mesylate salt form of fenoldopam, a benzazepine derivative with rapid-acting vasodilator activity. Fenoldopam mesylate is a racemic mixture of S- and R- isomers; the latter is responsible for the biological activity and has a significantly higher affinity for dopamine D1-like receptors (D1 and D5) as well as moderate affinity to alpha-2 adrenergic receptors. This agent selectively activates the dopamine D1-like receptor, thereby causing vasodilatation and increasing renal perfusion. A dopamine D1 receptor agonist that is used as an antihypertensive agent. It lowers blood pressure through arteriolar vasodilation. See also: Fenoldopam (has active moiety).